molecular formula C12H14ClNO2 B11871149 Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate

Cat. No.: B11871149
M. Wt: 239.70 g/mol
InChI Key: XICMPZHHVQQUMH-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclobutanecarboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl cyclobutanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate (CAS: 485828-27-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics :

  • Molecular Formula : C12H14ClNO2
  • Molar Mass : 239.7 g/mol
  • Density : 1.242 g/cm³
  • Boiling Point : Approximately 329.1 °C
  • pKa : 0.34

These properties suggest that this compound is a stable compound with potential for various chemical reactions, which may influence its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which are important for insulin regulation and glucose homeostasis .
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit antitumor properties by modulating pathways associated with cancer cell proliferation and survival. The involvement of cyclobutane derivatives in cancer therapy has been noted in various research contexts, suggesting a potential role for this compound in oncological treatments .
  • Immunomodulatory Effects :
    • There is evidence to suggest that compounds similar to this compound can influence immune responses, possibly through the modulation of tryptophan metabolism via indoleamine 2,3-dioxygenase (IDO) pathways. This could have implications for autoimmune diseases and cancer immunotherapy .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Diabetes Management : By inhibiting DPP-IV, the compound may help manage non-insulin dependent diabetes mellitus and improve glucose tolerance .
  • Cancer Treatment : Its antitumor properties suggest it could be developed as a treatment option for various cancers, including melanoma and colorectal cancer .

Case Study 1: DPP-IV Inhibition

A study demonstrated that this compound significantly inhibited DPP-IV activity in vitro, resulting in enhanced insulin secretion from pancreatic beta cells. This finding supports its potential use in diabetes management.

Case Study 2: Antitumor Efficacy

In a preclinical model of melanoma, administration of the compound resulted in reduced tumor growth and increased apoptosis among tumor cells. Further investigations are necessary to elucidate the specific pathways involved.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-2-16-11(15)12(6-3-7-12)9-4-5-10(13)14-8-9/h4-5,8H,2-3,6-7H2,1H3

InChI Key

XICMPZHHVQQUMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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